![molecular formula C20H20FN3O2S B2398145 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one CAS No. 897472-71-8](/img/structure/B2398145.png)
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one
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Overview
Description
Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . Piperazine is a cyclic organic compound that is often used in the synthesis of pharmaceuticals . The compound you mentioned seems to be a complex organic molecule that includes these structures.
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Piperazine derivatives can also be synthesized through various methods .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. Benzothiazoles are known to participate in a variety of chemical reactions . Piperazines also have interesting reactivity, particularly due to the presence of the nitrogen atoms .Scientific Research Applications
Antibacterial Activity
The compound has been found to have potential antibacterial activity. A study showed that one of the synthesized compounds exhibited antibacterial effect against Staphylococcus aureus . This suggests that the compound could be further explored for its potential in treating bacterial infections.
Antimicrobial Drug Development
The compound’s structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.
Antipsychotic Applications
The compound is an important intermediate product in the synthesis of paliperidone , which is the primary active metabolite of the older antipsychotic risperidone . This suggests its potential use in the treatment of mental health disorders.
Anti-Tubercular Compounds
Benzothiazole derivatives, like the compound , have shown promising results against M. tuberculosis . This indicates that the compound could be used in the development of new anti-tubercular drugs.
Cytotoxicity Studies
The compound could be used in cytotoxicity assays for healthy and cancer cells . This could help in understanding its potential effects on cell health and viability, and its possible applications in cancer research.
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives. For instance, a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol was stirred in a 100-mL round-bottom flask at 120°C for 15 h . This suggests its potential use in chemical synthesis and the development of new compounds.
Mechanism of Action
properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-15-6-7-17-18(14-15)27-20(22-17)24-11-9-23(10-12-24)19(25)8-13-26-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGGFUBNWBNFBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)CCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one |
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